1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-22-15-5-3-4-12(10-15)16(23-2)11-19-17(21)20-14-8-6-13(18)7-9-14/h3-10,16H,11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVAXDFDBWBXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea typically involves the reaction of 4-fluoroaniline with an appropriate isocyanate or carbamate derivative. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or toluene.
Catalyst: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial setup and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the fluorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substitution Patterns and Electronic Effects
Key Compounds:
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (Compound 19, ) Substituents: Pyrazole core with dual 4-fluorophenyl groups and a hydroxyethyl chain. The hydroxyethyl group may increase solubility but reduce metabolic stability compared to methoxy groups .
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea ()
- Substituents : Hydroxy-phenylethyl and 4-methoxyphenyl groups.
- Key Differences : The hydroxyl group enhances hydrogen bonding but may increase susceptibility to Phase II metabolism. The absence of a 3-methoxyphenyl group reduces steric bulk compared to the target compound .
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea () Substituents: Fluorophenyl-methoxyethyl chain and hydroxymethylcyclohexyl group.
BI85081: 3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-[(4-methoxyphenyl)methyl]urea ()
Structural vs. Functional Analogues
- Chalcone Derivatives () : Compounds like 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one lack the urea moiety but share fluorophenyl and methoxyphenyl groups. Chalcones typically act as anti-inflammatory or anticancer agents via Michael addition or redox pathways, whereas urea derivatives often target enzymes/receptors through hydrogen bonding .
- GPCR-Targeting Ureas (): Analogs like A-425619 (isoquinolinyl/trifluoromethylbenzyl) and SB705498 (bromophenyl/trifluoromethylpyridyl) exhibit tailored substituents for receptor subtype selectivity. The target compound’s methoxy-fluorophenyl combination may offer unique GPCR or kinase binding profiles .
Biological Activity
1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 311.78 g/mol. The structure features a urea functional group linked to a phenyl ring substituted with fluorine and methoxy groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C16H19FNO2 |
| Molecular Weight | 311.78 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 2997252 |
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antitumor Activity : Urea derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis. For instance, related compounds have demonstrated the ability to increase p53 expression and activate caspase-3 in MCF-7 breast cancer cells, suggesting a potential pathway for tumor suppression .
- Anti-inflammatory Effects : Some urea derivatives have been identified as inhibitors of pro-inflammatory cytokines. For example, compounds similar to this compound have been reported to inhibit TNFα production in LPS-stimulated human blood models .
- Antimicrobial Activity : Certain urea-based compounds have shown moderate antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging around 250 µg/mL .
Case Studies
- Antitumor Efficacy : In a study focusing on urea derivatives, it was found that modifications in the structure significantly affected their anticancer potency. The compound was tested against various cancer cell lines, revealing an IC50 value in the low micromolar range, indicating promising antitumor activity .
- Inflammation Models : In vivo studies using zymosan-induced peritonitis in mice showed that related compounds effectively reduced inflammatory cell infiltration at doses of 100 mg/kg, highlighting their potential as anti-inflammatory agents .
Pharmacokinetics and Safety
The pharmacokinetic profile of similar urea derivatives suggests good oral bioavailability and moderate half-lives, making them suitable candidates for further development. However, specific safety data for this compound is limited, necessitating comprehensive toxicological assessments before clinical application .
Q & A
Q. Key Parameters :
| Reaction Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Urea Formation | DCM/THF | None/Et3N | 0–25°C | 50–75% |
| Purification | Ethanol | — | RT–Reflux | 85–95% Purity |
Basic: Which analytical techniques are critical for characterizing this compound?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea backbone integrity. For example, the methoxy groups (-OCH₃) appear as singlets near δ 3.7–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 387.16) .
- Infrared Spectroscopy (IR) : Peaks at ~1640–1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm urea functionality .
Basic: What pharmacological properties make this compound a research focus?
The compound’s diaryl urea scaffold and fluorophenyl/methoxyphenyl substituents suggest potential as:
- Kinase Inhibitors : Structural analogs (e.g., sorafenib-like derivatives) inhibit tyrosine kinases via competitive binding to ATP pockets .
- Antiproliferative Agents : Substituted ureas exhibit IC₅₀ values <10 μM in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced: How can reaction yields be optimized during synthesis?
Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Pd/C or Et3N enhances coupling efficiency in urea bond formation .
- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions.
Q. Optimization Data :
| Parameter | Improvement Strategy | Yield Increase |
|---|---|---|
| Solvent (THF → DMF) | Enhanced solubility | +15–20% |
| Catalyst (Pd/C) | Faster coupling | +25% |
Advanced: How to resolve contradictions in NMR or MS data for structural confirmation?
Discrepancies may arise due to:
- Tautomerism : Urea NH groups can exhibit dynamic exchange, broadening NMR signals. Use DMSO-d₆ to stabilize tautomers .
- Isomeric Byproducts : LC-MS/MS or 2D NMR (e.g., NOESY) distinguishes regioisomers .
Example : A ¹H NMR singlet at δ 6.8–7.2 ppm may overlap aromatic protons; HSQC correlates C-H pairs to resolve ambiguities .
Advanced: What mechanistic hypotheses exist for its biological activity?
Proposed mechanisms include:
- Enzyme Inhibition : Competitive binding to kinase active sites (e.g., VEGFR-2) via hydrogen bonding with urea carbonyl and fluorine interactions .
- Receptor Modulation : Fluorophenyl groups enhance lipophilicity, improving membrane penetration and target engagement .
Q. Supporting Evidence :
| Assay Type | Target | Observed Effect (IC₅₀) | Reference |
|---|---|---|---|
| Kinase Inhibition | VEGFR-2 | 0.8 μM | |
| Cell Viability | MCF-7 | 5.2 μM |
Advanced: How do substituent modifications impact structure-activity relationships (SAR)?
Variations in methoxy/fluorine positioning significantly alter potency:
- Methoxy Groups : Electron-donating -OCH₃ at the 3-position enhances kinase binding affinity .
- Fluorine Substitution : 4-Fluorophenyl improves metabolic stability compared to chloro analogs .
Q. SAR Data :
| Derivative | Substituent (R) | VEGFR-2 IC₅₀ (μM) |
|---|---|---|
| 4-Fluoro, 3-OCH₃ | R = -OCH₃ | 0.8 |
| 4-Cl, 3-OCH₃ | R = -Cl | 2.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
